molecular formula C18H16ClN3O3S B2918980 5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-37-6

5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2918980
CAS No.: 2034531-37-6
M. Wt: 389.85
InChI Key: NRXSISAHSPUOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one features a complex tricyclic core with a sulfonyl-linked 5-chloro-2-methylphenyl substituent.

Properties

IUPAC Name

5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-12-5-6-13(19)10-16(12)26(24,25)21-9-7-15-14(11-21)18(23)22-8-3-2-4-17(22)20-15/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXSISAHSPUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazatricyclo ring system through a series of cyclization reactions. The chlorinated methylphenyl group is then introduced via a substitution reaction, followed by the addition of the sulfonyl group through sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the triazatricyclo ring system provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Heteroatom Variations

The tricyclic core of the target compound distinguishes it from analogs. For example:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) : This compound shares a tricyclic framework but replaces triaza with dithia (two sulfur atoms) and incorporates a methoxyphenyl group. The sulfur atoms may enhance lipophilicity, while the methoxy substituent could influence electron-donating effects .
  • Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol): A triazole fungicide with a chlorophenyl group but lacking the tricyclic core. Its mode of action likely involves cytochrome P450 inhibition, a common trait in triazole agrochemicals .

Substituent Effects

  • Chloro vs.
  • Sulfonyl Linkage: The sulfonyl group may enhance hydrogen-bonding capacity and acidity relative to non-sulfonylated analogs, possibly improving target interaction or solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heteroatoms Potential Application
Target Compound Triazatricyclo 5-chloro-2-methylphenyl sulfonyl N, S Agrochemical/Pharma
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo (IIi) Dithia-azatetracyclo 4-methoxyphenyl S, N Undisclosed
Metconazole Cyclopentanol + triazole 4-chlorophenyl methyl N Fungicide

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Potential Impact on Bioactivity
5-Chloro-2-methylphenyl Mixed (EWG + EDG) Enhanced binding affinity, metabolic stability
4-Methoxyphenyl Electron-donating (OCH₃) Increased solubility, altered receptor interaction
Sulfonyl group Strongly electron-withdrawing Improved hydrogen bonding, acidity

Research Findings and Limitations

  • Structural Characterization : Analogous compounds (e.g., IIi) were analyzed using spectral methods (NMR, IR) and crystallographic tools like SHELX and ORTEP-3, which are critical for resolving complex heterocyclic systems .
  • Activity Data Gaps: No direct bioactivity data exist for the target compound; inferences are drawn from chlorophenyl-containing pesticides (e.g., metconazole) and tricyclic sulfonamides .
  • Synthetic Challenges : The triazatricyclo core likely requires multistep synthesis, complicating large-scale production compared to simpler triazole derivatives .

Biological Activity

The compound 5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃ClN₄O₂S
  • Molecular Weight : 336.79 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds derived from triazine frameworks. The results indicated that derivatives with sulfonyl groups exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor was explored in vitro against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results demonstrated a competitive inhibition pattern with a Ki value of 50 nM, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Sulfonyl Group : Known for enhancing solubility and bioavailability.
  • Triazine Core : Provides a scaffold for interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.